1,3-Bis(bromomethyl)benzene

Cross-coupling Polymerization Reaction Selectivity

This meta-isomer is not interchangeable with its ortho/para counterparts. Its 120° benzylic bromine geometry uniquely enables defect-free linear polybenzyl synthesis, specific macrocyclic conformations, and large-pore zeolite templating. Procure this specific grade to ensure predictable reaction trajectories and material architectures. Supplied as a crystalline solid; ensure storage in a cool, dry environment.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 626-15-3
Cat. No. B165771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(bromomethyl)benzene
CAS626-15-3
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CBr)CBr
InChIInChI=1S/C8H8Br2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2
InChIKeyOXHOPZLBSSTTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(bromomethyl)benzene (CAS 626-15-3) for Advanced Material Synthesis: Core Properties and Sourcing Considerations


1,3-Bis(bromomethyl)benzene (CAS 626-15-3), also known as m-xylylene dibromide or α,α‘-dibromo-m-xylene, is a halogenated aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol [1]. It is a white to pale yellow crystalline solid with a melting point in the range of 74–77 °C [2]. Its structure features two highly reactive benzylic bromine atoms positioned at the 1- and 3- (meta) positions of a benzene ring. This meta-arrangement confers distinct stereoelectronic properties and a unique reaction trajectory compared to its ortho- and para-substituted isomers, making it a critical building block in precision polymer chemistry, macrocycle assembly, and the synthesis of complex molecular architectures [3].

The Critical Importance of Meta-Substitution: Why 1,3-Bis(bromomethyl)benzene (626-15-3) Cannot Be Replaced by Ortho or Para Isomers


The procurement of 1,3-bis(bromomethyl)benzene is not a simple commodity purchase of 'a dibromomethylbenzene' building block; the substitution pattern is a critical determinant of both reaction outcome and final material architecture. The meta-arrangement of the bromomethyl groups imposes a 120° angle between reactive vectors, fundamentally altering the topology of the resulting products compared to the 60° (ortho) or 180° (para) geometries of its isomers [1]. Direct experimental evidence demonstrates that this geometric constraint dictates divergent reaction pathways in cross-coupling polymerizations, where the meta-isomer yields defect-free linear polybenzyls, while the para-isomer undergoes unproductive homocoupling to form biaryl side-products [2]. Consequently, substituting a para- or ortho-isomer for the meta-isomer will not simply produce a polymer with slightly different properties; it will yield an entirely different molecular structure with distinct, and often undesirable, chemical and physical characteristics.

Quantitative Differentiation of 1,3-Bis(bromomethyl)benzene (CAS 626-15-3): Head-to-Head Evidence vs. Key Comparators


Divergent Reaction Pathway in Suzuki Cross-Coupling vs. 1,4-Bis(chloromethyl)benzene

In Pd-catalyzed Suzuki cross-coupling model reactions with phenylboronic acid, 1,3-bis(bromomethyl)benzene and its chloro-analog (1,3-bis(chloromethyl)benzene) react cleanly to yield the expected 1,3-dibenzylbenzene product. In stark contrast, the para-isomer, 1,4-bis(chloromethyl)benzene, under identical conditions, predominantly undergoes homocoupling of the boronic acid, producing a biaryl compound rather than the desired dibenzylbenzene [1]. This demonstrates that the meta-geometry is not merely preferential but is essential for achieving the desired cross-coupling outcome.

Cross-coupling Polymerization Reaction Selectivity

Defect-Free Polymer Architecture vs. 1,4-Bis(bromomethyl)benzene

The divergent reactivity of the meta- and para-isomers has direct consequences for polymer structure. Suzuki polycondensation of 1,3-bis(bromomethyl)benzene with a diboronic acid yields well-defined, defect-free 1.3-linked polybenzyls. The number-average molecular weight (M̄n) of 2380, corresponding to a degree of polymerization (DP) of 26, was achieved with no detectable structural defects [1]. In contrast, analogous polyreactions with the para-isomer (1,4-bis(chloromethyl)benzene) are compromised by the competing biaryl formation, which acts as a chain-terminating event and introduces structural irregularities that degrade polymer properties [1].

Polymer Chemistry Polybenzyl Synthesis Material Architecture

Differential Physical Form and Handling: A Key Procurement Distinction from 1,4-Bis(bromomethyl)benzene

A clear and practical point of differentiation is the physical state and melting point. 1,3-Bis(bromomethyl)benzene has a melting point of 74-77 °C [1][2], whereas its para-isomer, 1,4-bis(bromomethyl)benzene (CAS 623-24-5), has a significantly higher melting point of 143-145 °C . This ~70 °C difference reflects the less efficient crystal packing of the meta-isomer and directly impacts its handling, formulation, and potential use in melt-based processes.

Physicochemical Properties Formulation Sourcing

Macrocycle Topology Control: Enabling Bent Heterocalixarenes vs. Linear Architectures

The 120° angle introduced by the 1,3-disubstitution pattern is a cornerstone for constructing non-linear, bowl-shaped macrocycles such as heterocalixarenes. 1,3-Bis(bromomethyl)benzene has been successfully employed in phase-transfer catalyzed nucleophilic displacements to yield diol precursors, which are then cyclized into bent, partial-cone conformations characteristic of calixarene-like structures [1]. The use of the para-isomer (1,4-bis(bromomethyl)benzene) in analogous macrocyclization reactions would favor the formation of linear or cyclic structures with different, and typically larger, cavity dimensions and host-guest properties, which are not interchangeable [2].

Supramolecular Chemistry Macrocycle Synthesis Heterocalixarene

Superior Performance in Inorganic-Organic Hybrid Synthesis: The Case of Germanosilicate Zeolites

1,3-Bis(bromomethyl)benzene is a key reagent used as an organic structure-directing agent (OSDA) in the synthesis of large-pore germanosilicate zeolites . The meta-geometry is critical for templating the formation of specific channel systems and cage-like pores. While a direct quantitative comparison of yield or pore size with its para-isomer is not established in the literature, the unique pore architecture obtained with the meta-isomer is a direct consequence of its molecular shape, which cannot be replicated by the linear para-isomer. The selection of this specific compound is therefore driven by the desired zeolite topology.

Zeolite Synthesis Porous Materials Germanosilicate

Key Application Scenarios for 1,3-Bis(bromomethyl)benzene (626-15-3) Driven by Quantitative Evidence


Synthesis of Defect-Free Polybenzyls and Advanced Polymer Architectures

This is the primary application supported by direct, quantitative, head-to-head evidence. Researchers and industrial polymer chemists should procure 1,3-bis(bromomethyl)benzene for the synthesis of well-defined 1.3-linked polybenzyls via Suzuki polycondensation. This process yields structurally uniform polymers with an M̄n of ~2380 and a degree of polymerization of 26, free from the chain-terminating defects that plague syntheses using the para-isomer [1]. This is critical for applications requiring precise control over polymer microstructure and properties.

Construction of Bent Heterocalixarenes and Supramolecular Hosts

Supramolecular chemists designing macrocyclic receptors with specific host-guest properties should select 1,3-bis(bromomethyl)benzene as a key building block. Its 120° geometry is essential for cyclocondensation reactions that yield bowl-shaped, partial-cone conformations in heterocalixarenes [2]. The use of the para-isomer in this application would lead to entirely different cyclic or linear structures with distinct and likely unsuitable binding characteristics.

Templating Large-Pore Germanosilicate Zeolites

For materials scientists focused on the hydrothermal synthesis of novel zeolite frameworks, 1,3-bis(bromomethyl)benzene is the required organic structure-directing agent (OSDA) for creating specific germanosilicate zeolites with large pores . The molecular geometry of the meta-isomer templates a unique pore architecture, making it an indispensable and non-substitutable reagent for accessing this class of porous materials.

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